5-(Diethylamino)-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(diethylamino)-2-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenol group substituted with a diethylamino group and an imino linkage to a piperazine ring, which is further substituted with a 4-methylbenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(diethylamino)-2-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol typically involves multiple steps:
Formation of the Phenol Intermediate: The initial step involves the preparation of the phenol intermediate through a reaction between a suitable phenol derivative and diethylamine under controlled conditions.
Imination Reaction: The phenol intermediate undergoes an imination reaction with 4-(4-methylbenzyl)-1-piperazinecarboxaldehyde to form the imino linkage. This step often requires a catalyst and specific reaction conditions to ensure the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(diethylamino)-2-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imino linkage can be reduced to form amine derivatives.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of suitable catalysts.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
5-(diethylamino)-2-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(diethylamino)-2-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
7-diethylamino-4-hydroxycoumarin-rhodamine B conjugate: Known for its fluorescent properties and used in similar applications.
Diethylamino functionalized tetraphenylethenes: Utilized for their photophysical properties and applications in cell imaging.
Imino phenoxide complexes: Employed in catalysis and polymerization reactions.
Uniqueness
5-(diethylamino)-2-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol stands out due to its unique combination of functional groups, which confer specific chemical and physical properties
Properties
Molecular Formula |
C23H32N4O |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
5-(diethylamino)-2-[(E)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenol |
InChI |
InChI=1S/C23H32N4O/c1-4-26(5-2)22-11-10-21(23(28)16-22)17-24-27-14-12-25(13-15-27)18-20-8-6-19(3)7-9-20/h6-11,16-17,28H,4-5,12-15,18H2,1-3H3/b24-17+ |
InChI Key |
VODVJMAXABFWMF-JJIBRWJFSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)C)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.